4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-YL octanoate
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Overview
Description
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cycloheptatrienone core with a hydroxy group and an octanoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate typically involves the following steps:
Formation of the Cycloheptatrienone Core: This can be achieved through the oxidation of cycloheptatriene using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification with Octanoic Acid: The final step involves esterification of the hydroxy group with octanoic acid using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ketone groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate
- 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl butanoate
Uniqueness
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate is unique due to its longer alkyl chain (octanoate), which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs.
Properties
CAS No. |
329768-21-0 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl) octanoate |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-6-7-15(18)19-12-8-10-13(16)14(17)11-9-12/h8-11H,2-7H2,1H3,(H,16,17) |
InChI Key |
ABNNXWSEJUOBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C(=O)C=C1)O |
Origin of Product |
United States |
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